molecular formula C18H17FN4O4 B13047171 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide

Cat. No.: B13047171
M. Wt: 372.3 g/mol
InChI Key: VTKDPSWPZOGLII-ZFHGCVPZSA-N
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Description

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, an imidazo[4,5-B]pyridine core, and a benzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated tetrahydrofuran ring and the imidazo[4,5-B]pyridine core.

    Reaction Conditions: The fluorinated tetrahydrofuran ring is synthesized through a series of reactions involving fluorination, hydroxylation, and protection-deprotection steps. The imidazo[4,5-B]pyridine core is prepared via cyclization reactions.

    Coupling Reactions: The two key fragments are then coupled using amide bond formation techniques, typically involving reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide undergoes various chemical reactions:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-hydroxymethyl tetrahydrofuran and other fluorinated imidazo[4,5-B]pyridines share structural similarities.

    Uniqueness: The presence of the fluorinated tetrahydrofuran ring and the specific arrangement of functional groups confer unique chemical and biological properties to this compound.

Properties

Molecular Formula

C18H17FN4O4

Molecular Weight

372.3 g/mol

IUPAC Name

N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide

InChI

InChI=1S/C18H17FN4O4/c19-13-15(25)12(8-24)27-18(13)23-9-21-14-11(6-7-20-16(14)23)22-17(26)10-4-2-1-3-5-10/h1-7,9,12-13,15,18,24-25H,8H2,(H,20,22,26)/t12-,13+,15-,18-/m1/s1

InChI Key

VTKDPSWPZOGLII-ZFHGCVPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)C4C(C(C(O4)CO)O)F

Origin of Product

United States

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